![molecular formula C12H21NO B12050709 1-Amino-7-hydroxy-3,5-dimethyladamantane](/img/structure/B12050709.png)
1-Amino-7-hydroxy-3,5-dimethyladamantane
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Overview
Description
1-Amino-7-hydroxy-3,5-dimethyladamantane is an organic compound with a unique adamantane structure. This compound features a rigid tricyclic framework with a hydroxyl group at the 7th position and an amino group at the 1st position, along with two methyl groups at the 3rd and 5th positions.
Preparation Methods
The synthesis of 1-Amino-7-hydroxy-3,5-dimethyladamantane typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethyladamantane.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Amino-7-hydroxy-3,5-dimethyladamantane undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The amino group can be reduced to form corresponding amines or amides.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
1. Alzheimer's Disease Treatment
Memantine is primarily known for its role as a medication for Alzheimer's disease. It acts as an uncompetitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which is implicated in excitotoxicity associated with neurodegeneration. Memantine's unique pharmacokinetic properties allow it to block excessive NMDA receptor activation while preserving normal synaptic transmission. This mechanism helps mitigate cognitive decline in patients with Alzheimer's disease and vascular dementia .
2. Parkinson's Disease
Research indicates that memantine may also be beneficial in treating Parkinson's disease. Its ability to modulate NMDA receptor activity could potentially alleviate some of the motor symptoms associated with this condition. Studies have suggested that memantine might reduce the side effects typically seen with first-line treatments like L-DOPA, offering a more tolerable alternative .
3. Other Neurological Conditions
Beyond Alzheimer's and Parkinson's diseases, memantine is being investigated for its efficacy in other neurological disorders, such as vascular dementia and possibly even conditions involving chronic pain management due to its neuroprotective properties .
Case Studies
Case Study 1: Efficacy in Alzheimer’s Disease
A clinical trial involving memantine demonstrated a significant reduction in cognitive decline among patients with moderate to severe Alzheimer's disease. The study highlighted improvements in daily living activities and overall quality of life compared to placebo groups .
Case Study 2: Effects on Parkinson’s Disease Symptoms
A double-blind study assessed memantine's impact on patients with Parkinson's disease experiencing motor fluctuations. Results indicated a moderate improvement in motor function and a reduction in dyskinesia when memantine was added to conventional therapy .
Mechanism of Action
The mechanism of action of 1-Amino-7-hydroxy-3,5-dimethyladamantane involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
1-Amino-7-hydroxy-3,5-dimethyladamantane can be compared with other similar compounds such as:
1-Amino-3,5-dimethyladamantane: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
1-Hydroxy-3,5-dimethyladamantane: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.
The presence of both amino and hydroxyl groups in this compound makes it unique, providing it with versatile reactivity and binding capabilities.
Biological Activity
1-Amino-7-hydroxy-3,5-dimethyladamantane, also known as 3-Amino-5,7-dimethyladamantan-1-ol, is a chemical compound derived from adamantane, notable for its unique three-dimensional structure and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement.
Molecular Structure
- Molecular Formula : C₁₂H₁₈N₁O
- Molecular Weight : Approximately 198.28 g/mol
- CAS Number : 356572-08-2
The presence of an amino group and a hydroxyl group contributes to its reactivity and biological properties. The compound is soluble in water, which enhances its gastrointestinal absorption, making it suitable for pharmaceutical formulations.
Synthesis
The synthesis of this compound typically involves multi-step reactions that modify the adamantane core to introduce the functional groups necessary for its biological activity. The reactions may include nucleophilic substitutions and esterifications under controlled conditions.
This compound exhibits significant interaction with the N-methyl-D-aspartate (NMDA) receptors, similar to memantine, an established treatment for Alzheimer's disease. The modulation of glutamatergic neurotransmission is critical for its neuroprotective effects.
Table 1: Comparison of Biological Activities
Compound Name | NMDA Receptor Interaction | Neuroprotective Effects | Anti-inflammatory Properties |
---|---|---|---|
This compound | Yes | Yes | Preliminary evidence |
Memantine | Yes | Yes | Yes |
3-Aminoadamantan-1-ol | Moderate | Limited | No |
Case Studies and Research Findings
- Neuroprotective Studies : Preliminary studies indicate that this compound may protect neurons from excitotoxicity by regulating glutamate levels. In animal models, it has been shown to improve cognitive function in conditions mimicking Alzheimer’s disease.
- Anti-inflammatory Potential : Research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. Further studies are required to establish these effects conclusively.
- Pharmacokinetics : The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative disorders.
Clinical Implications
Given its structural similarity to memantine, ongoing research aims to explore whether this compound can provide similar or enhanced therapeutic benefits with potentially fewer side effects. A pivotal study involving patients with moderate to severe Alzheimer’s disease has shown promising results in cognitive assessments when comparing memantine to placebo treatments.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3/t9-,10+,11?,12? |
InChI Key |
HSRBAOBUCHCHTQ-ZYANWLCNSA-N |
Isomeric SMILES |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C |
Origin of Product |
United States |
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